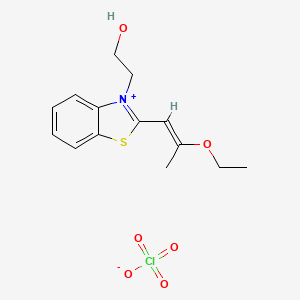
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate is a synthetic organic compound that belongs to the benzothiazolium family. Compounds in this family are known for their diverse applications in various fields, including chemistry, biology, and medicine. The unique structure of this compound, featuring both ethoxy and hydroxyethyl groups, suggests potential utility in specialized chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate typically involves the reaction of benzothiazole derivatives with ethoxy and hydroxyethyl substituents. Common synthetic routes may include:
Step 1: Alkylation of benzothiazole with ethoxy and hydroxyethyl groups under controlled conditions.
Step 2: Formation of the perchlorate salt through the reaction with perchloric acid or a perchlorate salt.
Industrial Production Methods
Industrial production methods would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include:
Batch or continuous flow reactors: to control reaction parameters.
Purification techniques: such as recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions could yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Substitution reactions may involve replacing one or more functional groups with other substituents.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as halogens or other nucleophiles.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield benzothiazolium oxides, while substitution could produce various substituted benzothiazolium derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe for studying biological processes.
Medicine: Investigated for potential therapeutic properties or as a diagnostic tool.
Industry: Utilized in the production of specialized materials or chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate would involve its interaction with molecular targets, such as enzymes or receptors. The specific pathways and targets would depend on the compound’s structure and functional groups. Detailed studies would be required to elucidate these mechanisms.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzothiazolium derivatives: Compounds with similar benzothiazole cores but different substituents.
Ethoxy and hydroxyethyl derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
The uniqueness of 2-(2-Ethoxy-1-propenyl)-3-(2-hydroxyethyl)benzothiazolium perchlorate lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to other benzothiazolium derivatives.
Eigenschaften
Molekularformel |
C14H18ClNO6S |
|---|---|
Molekulargewicht |
363.8 g/mol |
IUPAC-Name |
2-[2-[(E)-2-ethoxyprop-1-enyl]-1,3-benzothiazol-3-ium-3-yl]ethanol;perchlorate |
InChI |
InChI=1S/C14H18NO2S.ClHO4/c1-3-17-11(2)10-14-15(8-9-16)12-6-4-5-7-13(12)18-14;2-1(3,4)5/h4-7,10,16H,3,8-9H2,1-2H3;(H,2,3,4,5)/q+1;/p-1/b11-10+; |
InChI-Schlüssel |
VMUDYVOTMLFICS-ASTDGNLGSA-M |
Isomerische SMILES |
CCO/C(=C/C1=[N+](C2=CC=CC=C2S1)CCO)/C.[O-]Cl(=O)(=O)=O |
Kanonische SMILES |
CCOC(=CC1=[N+](C2=CC=CC=C2S1)CCO)C.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Diethyl-6,7-dihydro-5H-cyclopenta[B]pyrazine](/img/structure/B13826659.png)
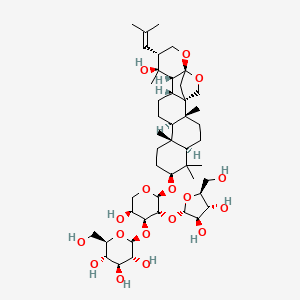
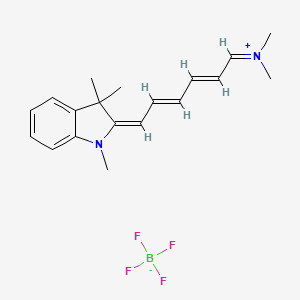
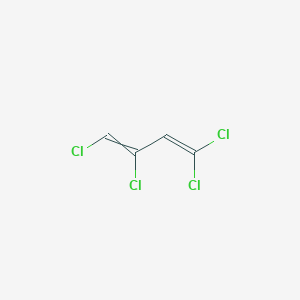
![[1,2,4]Triazino[3,4-f]purine-4,6,8(1H,7H,9H)-trione, 3,7,9-trimethyl-](/img/structure/B13826677.png)

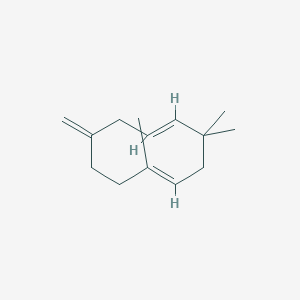
![4-Phenyl-2-[1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)cycloheptyl]-4,5-dihydro-1,3-oxazole](/img/structure/B13826696.png)
![(6S,10bR)-6-[4-(fluoromethylsulfanyl)phenyl]-1,2,3,5,6,10b-hexahydropyrrolo[2,1-a]isoquinoline](/img/structure/B13826703.png)
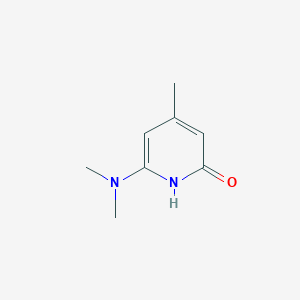
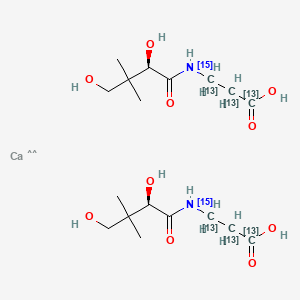
![5-ethyl-4-hydroxy-3-[(E)-N-hydroxy-C-methylcarbonimidoyl]-1,6-diphenylpyridin-2-one](/img/structure/B13826718.png)
![[(1'R,3'R,4'R,5'R,6'R,12'S,13'S,16'R,18'S,21'R)-2-hydroxy-1,4',6',12',17',17'-hexamethyl-18'-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyspiro[3,6-dioxabicyclo[3.1.0]hexane-4,8'-9-oxahexacyclo[11.9.0.01,21.04,12.05,10.016,21]docosane]-3'-yl] acetate](/img/structure/B13826726.png)
![N-[(3R,4R,5R)-4,5,6-trihydroxy-1-oxo-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyhexan-2-yl]acetamide](/img/structure/B13826741.png)
